

# FK888: A Technical Guide to Solubility and Stability

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## Compound of Interest

Compound Name: FK888

Cat. No.: B1672746

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This technical guide provides a comprehensive overview of the available data on the solubility and stability of **FK888**, a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. Understanding these fundamental physicochemical properties is critical for the design and execution of preclinical and clinical studies, as well as for the development of stable pharmaceutical formulations.

## Solubility Data

**FK888** is a lipophilic molecule, and its solubility has been primarily characterized in organic solvents. The available quantitative solubility data is summarized in the table below.

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Reference(s)
DMSO	58.87	100	[1][2]
Ethanol	58.87	100	[1][2]
DMSO	≥13	-	[3]

Note: The molecular weight of **FK888** is approximately 588.7 g/mol .

## Experimental Protocol: Kinetic Solubility Determination (Shake-Flask Method)

While specific protocols for **FK888** are not publicly available, a standard and widely accepted method for determining kinetic solubility is the shake-flask method. This protocol is a general representation of how such an experiment would be conducted.

Objective: To determine the kinetic solubility of **FK888** in an aqueous buffer.

Materials:

- **FK888** powder
- Dimethyl sulfoxide (DMSO), HPLC grade
- Phosphate-buffered saline (PBS), pH 7.4
- Microcentrifuge tubes
- Thermomixer or orbital shaker
- High-performance liquid chromatography (HPLC) system with UV detector or mass spectrometer (MS)

Procedure:

- Stock Solution Preparation: Prepare a high-concentration stock solution of **FK888** in DMSO (e.g., 20 mM).
- Incubation: Add a small volume of the **FK888** DMSO stock solution to a larger volume of PBS in a microcentrifuge tube to achieve a final desired concentration (e.g., 200  $\mu$ M with 1% DMSO). Prepare in duplicate or triplicate.
- Equilibration: Place the tubes in a thermomixer set to a specific temperature (e.g., 25°C or 37°C) and shake for a defined period (e.g., 2 hours) to allow the solution to reach equilibrium.

- **Separation of Undissolved Compound:** Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitated compound. Alternatively, a filtration step using a low-binding filter plate can be used.
- **Quantification:** Carefully collect the supernatant and analyze the concentration of dissolved **FK888** using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve of **FK888** in the same buffer/DMSO mixture should be used for accurate quantification.

## Stability Data

The stability of **FK888** is crucial for ensuring its integrity during storage and experimental use. The available data primarily focuses on storage conditions and the physical stability of its amorphous form.

Condition	Recommendation/Observation	Reference(s)
Long-term Storage	Store at -20°C for months to years.	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Short-term Storage	Can be stored at 0-4°C for days to weeks.	<a href="#">[4]</a>
Shipping	Stable for several weeks at ambient temperature during standard shipping.	<a href="#">[4]</a>
Amorphous Form (Physical)	The amorphous form of FK888 has a glass transition temperature (T <sub>g</sub> ) of 90°C. Aging the amorphous form below its T <sub>g</sub> leads to structural relaxation, resulting in reduced water sorption. Unaged amorphous FK888 is more prone to agglomeration when stored at elevated temperatures (70°C).	

## Experimental Protocol: Forced Degradation Study

To establish the intrinsic stability of **FK888** and develop a stability-indicating analytical method, a forced degradation study is essential. This protocol outlines a general approach based on ICH guidelines.

Objective: To investigate the degradation profile of **FK888** under various stress conditions.

Materials:

- **FK888**
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Calibrated photostability chamber
- Calibrated oven
- Validated stability-indicating HPLC method

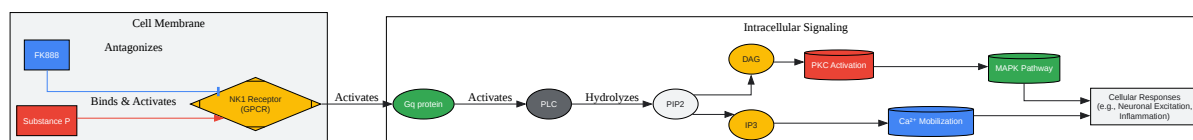
Procedure:

- **Acid Hydrolysis:** Dissolve **FK888** in a suitable solvent and add HCl to achieve a final concentration of 0.1 N. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
- **Base Hydrolysis:** Dissolve **FK888** and add NaOH to a final concentration of 0.1 N. Incubate at room temperature or a slightly elevated temperature. Neutralize before analysis.
- **Oxidation:** Treat a solution of **FK888** with a dilute solution of hydrogen peroxide (e.g., 3%). Protect from light and incubate at room temperature.
- **Thermal Degradation:** Expose solid **FK888** powder to dry heat in an oven (e.g., 70°C). Also, test a solution of **FK888** under the same conditions.

- **Photostability:** Expose solid **FK888** and a solution of **FK888** to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
- **Analysis:** At appropriate time points, analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact **FK888** from all degradation products. Peak purity analysis should be performed to ensure that the **FK888** peak is free from any co-eluting degradants.

## Signaling Pathway and Experimental Workflow

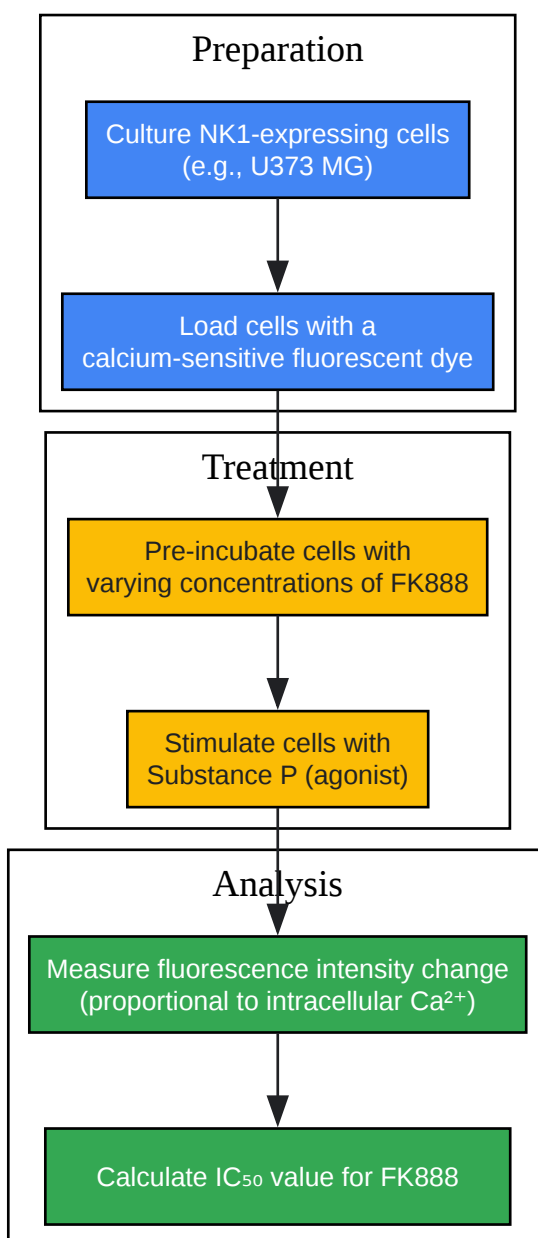
**FK888** exerts its pharmacological effect by blocking the action of Substance P at the NK1 receptor. The binding of Substance P to its G-protein coupled receptor (GPCR) initiates a cascade of intracellular events.



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Caption: Substance P / NK1 Receptor Signaling Pathway.

A common experimental workflow to evaluate the antagonist activity of compounds like **FK888** involves measuring the inhibition of Substance P-induced intracellular calcium mobilization in cells expressing the NK1 receptor.



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Caption: In Vitro NK1 Receptor Antagonist Assay Workflow.

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## References

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